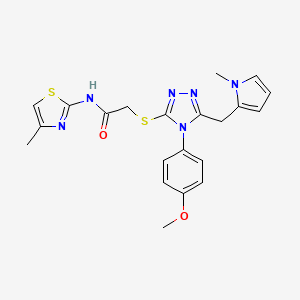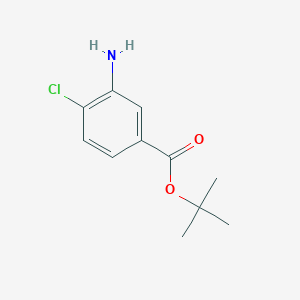![molecular formula C18H16N4O3S B3016027 N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 1170287-25-8](/img/structure/B3016027.png)
N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a benzo[d]thiazol-2-yl group, a tetrahydrocyclopenta[c]pyrazol-3-yl group, and a 5,6-dihydro-1,4-dioxine-2-carboxamide group. Benzo[d]thiazol-2-yl is a heterocyclic organic compound that possesses a wide range of properties and applications . It has been used in the synthesis of a variety of fused heterocyclic compounds . The tetrahydrocyclopenta[c]pyrazol-3-yl group and the 5,6-dihydro-1,4-dioxine-2-carboxamide group are less common and may contribute unique properties to the compound.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzo[d]thiazol-2-yl group would contribute a six-membered ring with a sulfur and nitrogen atom . The tetrahydrocyclopenta[c]pyrazol-3-yl group would contribute a five-membered ring, and the 5,6-dihydro-1,4-dioxine-2-carboxamide group would contribute a six-membered ring with two oxygen atoms.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The benzo[d]thiazol-2-yl group is known to be highly reactive and is often used as a reactant or reaction intermediate . The other groups in the compound may also participate in various chemical reactions.Scientific Research Applications
Antibacterial and Anticancer Activities
Antibacterial Agents
A study by Palkar et al. (2017) synthesized novel analogs of benzothiazole derivatives, demonstrating promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds were also evaluated for cytotoxic activity against mammalian Vero cell line, indicating their potential as non-cytotoxic antibacterial agents (Palkar et al., 2017).
Anticancer Properties
Research on benzothiazole derivatives also highlighted their potential in anticancer therapy. For instance, Senthilkumar et al. (2021) synthesized a benzothiazole derivative that showed significant antibacterial, antifungal, and anticancer activities against breast cancer cells (Senthilkumar et al., 2021). Additionally, Zaki et al. (2018) synthesized chalcone-based compounds with benzothiazole backbones, which exhibited high cytotoxicity against MCF-7 breast cancer cell lines (Zaki et al., 2018).
Chemical Synthesis and Characterization
Catalyst-Free Synthesis
Wenjing Liu et al. (2014) reported on the catalyst-free synthesis of benzamide derivatives through 1,3-dipolar cycloaddition, showcasing the innovative methods in creating benzothiazole-related compounds under mild conditions (Wenjing Liu et al., 2014).
Spectral Characterization and X-ray Crystal Structure
Studies such as the one conducted by Kumara et al. (2018) on pyrazole derivatives linked to benzothiazole units emphasize the importance of spectral characterization and X-ray crystal structure analysis in understanding the properties of these compounds (Kumara et al., 2018).
Future Directions
Future research on this compound could focus on exploring its potential biological activities, given the known activities of compounds containing a benzo[d]thiazol-2-yl group . Additionally, studies could investigate its physical and chemical properties, and how these properties could be manipulated for various applications.
Mechanism of Action
Target of Action
Compounds with a similar thiazole ring structure have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For example, some thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction, leading to cell apoptosis .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways related to their targets, leading to downstream effects such as apoptosis, inflammation, and other cellular responses .
Pharmacokinetics
Thiazole derivatives have been found to have favorable pharmacokinetic profiles .
Result of Action
Thiazole derivatives have been found to have various effects at the molecular and cellular level, such as inducing apoptosis, inhibiting inflammation, and other cellular responses .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c23-17(14-10-24-8-9-25-14)20-16-11-4-3-6-12(11)21-22(16)18-19-13-5-1-2-7-15(13)26-18/h1-2,5,7,10H,3-4,6,8-9H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRRSOUHFGYJOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=NC4=CC=CC=C4S3)NC(=O)C5=COCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid](/img/structure/B3015945.png)
![2-Chloro-N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]propanamide](/img/structure/B3015947.png)

![3-Chloro-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B3015949.png)
![N-isopropyl-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3015950.png)

![8,9-dimethoxy-N-(2-phenylethyl)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B3015956.png)

![1-[(2-Bromophenyl)sulfonyl]piperazine](/img/structure/B3015960.png)


![N-(1-(benzofuran-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B3015964.png)
![4-fluoro-N-({5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methyl)aniline](/img/structure/B3015965.png)
